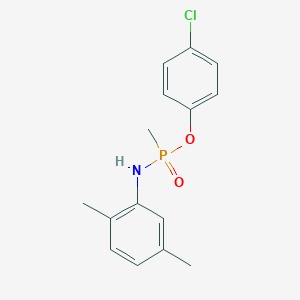
3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide is a synthetic compound that has attracted significant attention in the scientific research community. It is commonly used as a tool compound in the development of new drugs and therapies due to its unique properties and molecular structure.
Scientific Research Applications
3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide has been extensively used in scientific research due to its ability to act as a fluorescent probe for the detection of protein-protein interactions. It has been shown to selectively bind to cysteine residues in proteins and has been used to study the activity of enzymes such as caspases and proteases. Additionally, it has been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide involves the covalent modification of cysteine residues in proteins. The compound contains a Michael acceptor group that reacts with the thiol group of cysteine residues to form a covalent bond. This modification can lead to changes in protein structure and function, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide are dependent on the specific protein or enzyme that it binds to. In general, the covalent modification of cysteine residues can lead to changes in protein conformation, activity, and stability. This can have downstream effects on various cellular processes such as apoptosis, cell signaling, and metabolism. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the development of new therapies for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide is its ability to selectively bind to cysteine residues in proteins. This allows for the specific labeling and detection of proteins involved in various cellular processes. Additionally, the compound is highly fluorescent, which makes it useful in various imaging techniques. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the covalent modification of cysteine residues can lead to changes in protein structure and function, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide in scientific research. One potential application is in the development of new therapies for cancer and other diseases. The compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. Additionally, the compound can be used to study the activity of enzymes involved in disease pathways, which may lead to the development of new drugs and therapies. Another future direction is in the development of new imaging techniques using the compound. The highly fluorescent nature of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide makes it useful in various imaging techniques, and further optimization of these techniques may lead to new insights into cellular processes. Finally, the compound may be useful in the development of new tools for chemical biology research, such as the selective labeling of proteins and the study of protein-protein interactions.
Synthesis Methods
The synthesis of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide involves the condensation of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to yield the final compound. This method has been optimized for high yield and purity and has been widely used in the production of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide.
properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-11(14-12-13-7-8-19-12)6-5-9-3-1-2-4-10(9)15(17)18/h1-8H,(H,13,14,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWAAQOAILHDS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)
![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)